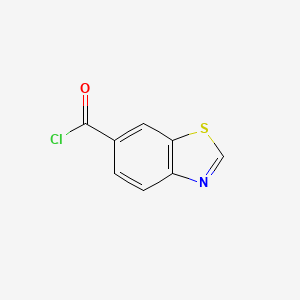

1,3-Benzothiazole-6-carbonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-benzothiazole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQVUZRWHRIRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480488 | |

| Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55439-73-1 | |

| Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzothiazole 6 Carbonyl Chloride

Synthesis of Precursor 1,3-Benzothiazole-6-carboxylic Acid

The principal precursor for 1,3-benzothiazole-6-carbonyl chloride is 1,3-benzothiazole-6-carboxylic acid. Its synthesis is typically achieved through cyclization reactions, with two prominent strategies being the Jacobson cyclization of thiobenzanilides and the condensation of a pre-functionalized aminothiophenol with a suitable one-carbon synthon.

One widely cited method involves the reaction of 4-aminobenzoic acid. This approach can be adapted to form the 2-amino-1,3-benzothiazole-6-carboxylic acid intermediate. The general procedure involves treating a 4-substituted aniline, in this case, 4-aminobenzoic acid, with potassium thiocyanate (B1210189) to form the corresponding phenylthiourea. Subsequent oxidative cyclization of this intermediate, often using bromine in a suitable solvent like chloroform (B151607) or acetic acid, yields the 2-aminobenzothiazole (B30445) derivative. researchgate.netindexcopernicus.com The amino group at the 2-position can then be removed if the unsubstituted benzothiazole (B30560) is desired.

Another effective strategy starts with 4-amino-3-mercaptobenzoic acid. This compound already contains the necessary amino, thiol, and carboxylic acid functionalities arranged on the benzene (B151609) ring. Condensation of this precursor with a suitable electrophile can lead to the formation of the thiazole (B1198619) ring. For instance, reaction with an acyl chloride, such as p-nitrobenzoyl chloride, has been shown to produce a 2-substituted-1,3-benzothiazole-6-carboxylic acid. nih.gov This highlights the utility of appropriately substituted aminothiophenols as versatile building blocks for these structures. nih.govmdpi.com

The general synthetic routes are summarized in the table below.

| Starting Material | Key Reagents | Intermediate | Product | Ref. |

| 4-Substituted Aniline (e.g., 4-aminobenzoic acid) | 1. Potassium Thiocyanate (KSCN)2. Bromine (Br₂) | Arylthiourea | 2-Amino-1,3-benzothiazole-6-carboxylic acid | researchgate.netindexcopernicus.com |

| Zinc salt of 4-amino-3-mercaptobenzoic acid | p-Nitrobenzoyl chloride, Pyridine (B92270) | N/A | 2-(4-nitrophenyl)-1,3-benzothiazole-6-carboxylic acid | nih.gov |

Conversion of Carboxylic Acid Precursors to this compound

The conversion of the carboxylic acid group of the precursor into the more reactive acyl chloride is a standard transformation in organic synthesis. This is most commonly achieved using specific chlorinating agents.

The most prevalent and efficient method for converting carboxylic acids to acyl chlorides is treatment with thionyl chloride (SOCl₂). nih.gov This reaction is widely used due to its reliability and the convenient removal of byproducts. The reaction between 1,3-benzothiazole-6-carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, which, after a series of steps, results in the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

General Reaction Scheme:

R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g)

A key advantage of this method is that the byproducts, SO₂ and HCl, are gases, which can be easily removed from the reaction mixture, simplifying the purification of the desired this compound. nih.gov The reaction is often performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. In some cases, a catalytic amount of a tertiary amine like pyridine is added to accelerate the reaction. Research has demonstrated the successful conversion of 2-(4'-nitrophenyl)-benzothiazole-6-carboxylic acid into its corresponding carbonyl chloride using thionyl chloride, confirming the method's applicability to this class of compounds. nih.gov

While thionyl chloride is the most common reagent, several other chlorinating agents can effectively convert carboxylic acids to acyl chlorides. These alternatives may be chosen based on substrate compatibility, reaction conditions, or to avoid specific side reactions.

| Reagent | Formula | Typical Conditions | Byproducts |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM, benzene) at or below room temperature, often with catalytic DMF. | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | Typically performed neat or in an inert solvent; reaction is often vigorous. | POCl₃, HCl |

| Phosphorus Trichloride (B1173362) | PCl₃ | Requires heating; 3 equivalents of carboxylic acid per equivalent of PCl₃ are used. | H₃PO₃ |

Oxalyl chloride is a milder alternative that often provides higher yields and cleaner reactions, particularly for sensitive substrates. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ.

Phosphorus halides , such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are also effective. PCl₅ reacts vigorously with carboxylic acids, while PCl₃ generally requires heating. A key difference is the stoichiometry: one mole of PCl₅ reacts with one mole of carboxylic acid, whereas one mole of PCl₃ reacts with three moles of the acid. The byproducts of these reactions are phosphorus oxychloride (POCl₃) and phosphorous acid (H₃PO₃), respectively, which are liquids and must be separated from the product during workup.

Contemporary Approaches for In Situ Generation of this compound

Modern synthetic strategies often favor one-pot procedures that enhance efficiency by reducing the number of isolation and purification steps. The in situ generation of this compound is an application of this principle. In this approach, the acyl chloride is formed in the reaction vessel and is immediately consumed by a nucleophile present in the same pot.

This methodology is particularly useful for synthesizing amides or esters directly from the carboxylic acid precursor. For example, 1,3-benzothiazole-6-carboxylic acid can be treated with thionyl chloride in the presence of an amine. The thionyl chloride activates the carboxylic acid, forming the highly reactive acyl chloride intermediate in situ. This intermediate then rapidly reacts with the amine to form the corresponding amide, without the need to isolate the acyl chloride. This one-pot synthesis is efficient, minimizes handling of the often moisture-sensitive acyl chloride, and reduces solvent waste and purification steps.

Sustainable

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its precursors, several strategies can be employed to enhance sustainability.

Energy Efficiency : The use of microwave irradiation for the synthesis of the benzothiazole ring system is a notable green technique. mdpi.comresearchgate.netdoaj.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner products compared to conventional heating. mdpi.comdoaj.org

Atom Economy and Waste Reduction : The in situ generation of the acyl chloride, as described in the previous section, aligns well with green chemistry principles. By avoiding the isolation of the intermediate, this one-pot approach reduces the use of solvents for extraction and purification, thereby minimizing chemical waste.

Chemical Reactivity and Transformation Pathways of 1,3 Benzothiazole 6 Carbonyl Chloride

Mechanistic Investigations of Nucleophilic Acyl Substitution Reactions Involving 1,3-Benzothiazole-6-carbonyl Chloride

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism. masterorganicchemistry.com The electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. youtube.com Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. youtube.comyoutube.com The high reactivity of this compound in these reactions is attributed to the electron-withdrawing nature of both the chlorine atom and the benzothiazole (B30560) ring system, which enhances the electrophilicity of the carbonyl carbon.

Amidation Reactions and Amide Bond Formation

The reaction of this compound with primary or secondary amines readily affords the corresponding amides. This amidation reaction is a cornerstone of synthetic organic chemistry due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. nih.gov The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

For instance, the synthesis of various benzothiazole amide derivatives has been achieved through the nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and different cinnamic acid chlorides. nih.gov This highlights the general applicability of this reaction in creating diverse molecular structures.

Esterification Reactions and Ester Bond Formation

Esterification of this compound is achieved by its reaction with alcohols or phenols. This reaction, analogous to amidation, proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the HCl produced.

The synthesis of azo-bridged benzothiazole-phenyl ester derivatives has been reported using Steglich esterification, which involves dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net While this specific example doesn't directly use the acyl chloride, it demonstrates the formation of esters from carboxylic acids, a reaction that can also be readily achieved with the more reactive acyl chloride. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is another common method for ester synthesis. masterorganicchemistry.com

Reactions with Hydrazines for Hydrazide Derivative Synthesis

This compound reacts with hydrazine (B178648) or its derivatives to form benzothiazole-6-carbohydrazides. google.com These hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, which often exhibit a wide range of biological activities. rsc.orgnih.gov The reaction mechanism is a standard nucleophilic acyl substitution, where the nitrogen atom of the hydrazine acts as the nucleophile. google.com The reaction conditions are typically mild, and the products are often obtained in high yields. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary/Secondary Amine | 1,3-Benzothiazole-6-carboxamide derivative | Amidation |

| This compound | Alcohol/Phenol | 1,3-Benzothiazole-6-carboxylate ester derivative | Esterification |

| This compound | Hydrazine/Hydrazine derivative | 1,3-Benzothiazole-6-carbohydrazide derivative | Hydrazide Synthesis |

Other Nucleophilic Additions

Beyond amines, alcohols, and hydrazines, this compound can react with a variety of other nucleophiles. These include carbanions (e.g., Grignard reagents), thiols, and azide (B81097) ions, leading to the formation of ketones, thioesters, and acyl azides, respectively. Each of these reactions follows the general principles of nucleophilic acyl substitution, expanding the synthetic utility of this versatile building block.

Synthesis of Complex Benzothiazole Architectures Utilizing this compound

The reactivity of this compound makes it a key starting material for the construction of more complex molecules containing the benzothiazole scaffold.

Formation of Polycyclic Systems

The structure of this compound provides a strategic starting point for the synthesis of polycyclic systems. The reactive carbonyl chloride can participate in intramolecular cyclization reactions, leading to the fusion of additional rings onto the benzothiazole framework. One of the primary methods to achieve this is through an intramolecular Friedel-Crafts acylation reaction.

In a typical intramolecular Friedel-Crafts acylation, the acylium ion generated from the carbonyl chloride attacks an electron-rich position on the aromatic portion of the benzothiazole ring. The outcome of this reaction is highly dependent on the substitution pattern of the benzothiazole and the reaction conditions employed. For this compound, the cyclization would involve the formation of a new ring by connecting the carbonyl carbon to a carbon atom of the benzene (B151609) ring. The regioselectivity of this intramolecular attack is governed by the directing effects of the thiazole (B1198619) ring fused to the benzene ring. The electron-donating character of the sulfur and nitrogen atoms in the thiazole ring can influence the electron density of the adjacent benzene ring, thereby directing the cyclization.

Another potential pathway to polycyclic structures involves the initial conversion of the carbonyl chloride to other functional groups that can then undergo cyclization. For instance, the carbonyl chloride can be transformed into an intermediate that is then subjected to radical cyclization, a powerful tool for the formation of carbon-carbon bonds and the construction of complex ring systems.

The following table summarizes potential intramolecular cyclization reactions for the formation of polycyclic systems from this compound derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| Intramolecular Friedel-Crafts Acylation | Lewis acid (e.g., AlCl₃, FeCl₃) in an inert solvent | Fused polycyclic ketone |

| Radical Cyclization | Radical initiator (e.g., AIBN), radical mediator (e.g., Bu₃SnH) | Fused polycyclic system |

It is important to note that the success and regioselectivity of these cyclizations can be influenced by steric hindrance and the electronic nature of any other substituents present on the benzothiazole ring.

Electrophilic Aromatic Substitution on the Benzothiazole Ring with Carbonyl Chloride as a Functional Group

The benzothiazole ring system is susceptible to electrophilic aromatic substitution (EAS). However, the presence of the carbonyl chloride group at the 6-position significantly influences the reactivity and regioselectivity of these reactions. The carbonyl chloride group is a strong electron-withdrawing group, which deactivates the benzene portion of the benzothiazole ring towards electrophilic attack. organicchemistrytutor.comlibretexts.orglibretexts.org

In general, electron-withdrawing groups direct incoming electrophiles to the meta-position on a simple benzene ring. organicchemistrytutor.comlibretexts.orglibretexts.org In the case of this compound, the directing effects of both the fused thiazole ring and the carbonyl chloride group must be considered. The thiazole ring itself can influence the position of substitution. The inherent electronic properties of the benzothiazole system, combined with the deactivating nature of the carbonyl chloride, will determine the ultimate position of substitution.

The table below outlines the expected outcomes of electrophilic aromatic substitution on this compound.

| Reaction | Electrophile | Reagents and Conditions | Expected Major Product(s) |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro-1,3-benzothiazole-6-carbonyl chloride and/or 7-Nitro-1,3-benzothiazole-6-carbonyl chloride |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 5-Bromo-1,3-benzothiazole-6-carbonyl chloride and/or 7-Bromo-1,3-benzothiazole-6-carbonyl chloride |

| Chlorination | Cl⁺ | Cl₂ / AlCl₃ | 5-Chloro-1,3-benzothiazole-6-carbonyl chloride and/or 7-Chloro-1,3-benzothiazole-6-carbonyl chloride |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid |

Reductive Transformations of the Carbonyl Chloride Moiety

The carbonyl chloride group of this compound is readily susceptible to reduction by various reagents, offering pathways to aldehydes and primary alcohols. The choice of reducing agent is critical in determining the final product.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the carbonyl chloride all the way to the corresponding primary alcohol, 1,3-benzothiazol-6-ylmethanol. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄), while generally less reactive than LiAlH₄, can also effect this transformation. chemistrysteps.com

For the selective reduction of the carbonyl chloride to the corresponding aldehyde, 1,3-benzothiazole-6-carbaldehyde, milder and more sterically hindered reducing agents are required. wikipedia.org Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H) are commonly employed for this partial reduction. wikipedia.orgrsc.org These reagents react more slowly with the intermediate aldehyde, allowing for its isolation. Another classic method for this conversion is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst (e.g., palladium on barium sulfate). wikipedia.orgncert.nic.in

Furthermore, the entire benzothiazole ring system can undergo reduction under certain conditions. Catalytic hydrogenation can be employed to reduce the heteroaromatic ring, though this often requires more forcing conditions than the reduction of the carbonyl chloride. Selective hydrogenation of the carbocyclic (benzene) portion of a fused heteroarene is also possible with specific catalytic systems, such as certain ruthenium complexes, leading to 5,6,7,8-tetrahydro-1,3-benzothiazole derivatives. nih.gov

The following table summarizes the common reductive transformations of this compound.

| Transformation | Product | Reagent(s) |

| Reduction to Primary Alcohol | 1,3-Benzothiazol-6-ylmethanol | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) chemistrysteps.comlibretexts.org |

| Reduction to Aldehyde | 1,3-Benzothiazole-6-carbaldehyde | Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), Diisobutylaluminium hydride (DIBAL-H), or H₂/Pd-BaSO₄ (Rosenmund reduction) wikipedia.orgrsc.orgncert.nic.in |

| Carbocyclic Ring Hydrogenation | 5,6,7,8-Tetrahydro-1,3-benzothiazole-6-carbonyl chloride | H₂, Specific Ru-catalysts nih.gov |

Advanced Spectroscopic and Crystallographic Analyses for 1,3 Benzothiazole 6 Carbonyl Chloride and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy is a powerful non-destructive tool for identifying the functional groups and probing the structural features of a molecule. For 1,3-benzothiazole-6-carbonyl chloride, both IR and Raman spectroscopy provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.

The analysis of the benzothiazole (B30560) core structure reveals several key vibrational modes. The aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the fused aromatic ring system appear in the 1640–1440 cm⁻¹ range. researchgate.net The C-S stretching vibration, integral to the thiazole (B1198619) ring, is generally expected in the 710–620 cm⁻¹ region. researchgate.netmdpi.com

The substituent at the 6-position, the carbonyl chloride group (-COCl), introduces highly characteristic and intense absorption bands. The C=O stretching vibration of an acyl chloride is one of the most prominent peaks in the IR spectrum, typically appearing at a high frequency, in the range of 1815–1775 cm⁻¹, due to the strong electron-withdrawing effect of the chlorine atom. The C-Cl stretching vibration is expected to produce a band in the 800–600 cm⁻¹ region.

A summary of the expected key vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Carbonyl (C=O) Stretch | 1815 - 1775 | IR (Strong) |

| Aromatic C=N / C=C Stretch | 1640 - 1440 | IR, Raman |

| C-H In-plane Bend | 1300 - 1000 | IR, Raman |

| C-H Out-of-plane Bend | 900 - 675 | IR (Strong) |

| C-Cl Stretch | 800 - 600 | IR |

| C-S Stretch | 710 - 620 | IR, Raman |

This table is generated based on established frequency ranges for functional groups and data from related benzothiazole compounds. researchgate.netresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Investigations

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR, ¹³C NMR, and two-dimensional techniques, a complete assignment of the protons and carbons in the this compound structure can be achieved.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons of the molecule. The proton at the C2 position of the thiazole ring typically appears as a singlet at the most downfield position, often above 9.0 ppm. The three protons on the benzene (B151609) ring (H4, H5, and H7) form a distinct splitting pattern.

Based on data from related 6-substituted benzothiazoles, the following assignments can be predicted:

H-2: This proton is adjacent to both sulfur and nitrogen atoms and is expected to be the most deshielded, appearing as a singlet.

H-7: This proton is ortho to the carbonyl chloride group, a strong electron-withdrawing group, and is expected to be a doublet with a small meta-coupling constant.

H-5: This proton is meta to the carbonyl chloride group and ortho to the thiazole ring junction. It would likely appear as a doublet of doublets.

H-4: This proton is para to the carbonyl chloride group and would appear as a doublet.

Protons on the benzothiazole ring of related structures are typically observed in the 7.30-8.30 ppm range. acs.org The strong deshielding effect of the -COCl group would shift H-5 and H-7 further downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | > 9.0 | Singlet (s) | N/A |

| H-7 | 8.0 - 8.5 | Doublet (d) | J (ortho) ≈ 8-9 |

| H-5 | 7.8 - 8.2 | Doublet of Doublets (dd) | J (ortho) ≈ 8-9, J (meta) ≈ 1-2 |

| H-4 | 7.4 - 7.8 | Doublet (d) | J (ortho) ≈ 8-9 |

This table presents predicted values based on spectral data from analogous compounds like methyl 2-aminobenzo[d]thiazole-6-carboxylate and general substituent effects. acs.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the acyl chloride group is highly deshielded and typically appears in the 165-175 ppm region. In related benzothiazole amides, the carbonyl carbon has been observed in the range of 165.98–166.59 ppm. nih.govrsc.org The carbons of the benzothiazole ring system have characteristic chemical shifts, with quaternary carbons (C3a, C7a, and C6) showing distinct signals from the protonated carbons (C2, C4, C5, C7). For instance, in methyl 2-aminobenzo[d]thiazole-6-carboxylate, the aromatic carbons resonate between 117.6 and 157.4 ppm, with the ester carbonyl at 166.6 ppm. acs.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 175 |

| C2 | 155 - 165 |

| C7a | 150 - 155 |

| C3a | 130 - 135 |

| C6 | 128 - 138 |

| C4 | 125 - 130 |

| C5 | 123 - 128 |

| C7 | 120 - 125 |

This table presents predicted values based on spectral data from analogous compounds and known substituent effects. acs.orgnih.govrsc.org

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which would confirm the connectivity between the adjacent H-4 and H-5 protons on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons (C2, C4, C5, C7).

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₈H₄ClNOS, HRMS provides an experimental mass that can be compared to the calculated exact mass. This technique is routinely used to verify the structures of newly synthesized benzothiazole derivatives. nih.govresearchgate.net

The calculated monoisotopic mass for C₈H₄³⁵Cl¹⁴N¹⁶O³²S is 196.9699. The presence of chlorine would also result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope (M+2) at approximately one-third the intensity of the main peak, further confirming the presence of a single chlorine atom in the molecule.

| Parameter | Value |

| Molecular Formula | C₈H₄ClNOS |

| Calculated Exact Mass ([M]⁺ for ³⁵Cl) | 196.9699 |

| Calculated Exact Mass ([M+H]⁺ for ³⁵Cl) | 197.9777 |

| Isotopic Peak ([M+2]⁺ for ³⁷Cl) | Expected, ~32% relative intensity |

Single-Crystal X-ray Diffraction for Structural Determination of Related Compounds

While obtaining a single crystal of the reactive this compound is challenging, X-ray diffraction studies on its stable derivatives provide invaluable information about the core molecular geometry. Such studies have been performed on numerous benzothiazole compounds. mdpi.comiucr.orgnih.gov

These analyses consistently show that the fused benzothiazole ring system is essentially planar. nih.gov For example, in a co-crystal of 1,3-benzothiazole with oxalic acid, the benzothiazole molecule was found to be planar with a maximum deviation of only 0.007 Å. nih.gov The bond lengths and angles within the ring are characteristic of its aromatic nature. In a derivative, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the S1—C(thiazole) bond lengths were found to be approximately 1.75 Å, while the C=N bond was about 1.29 Å. nih.gov

Electronic and Other Specialized Spectroscopies for Molecular Orbitals and Transitions

The electronic properties of this compound and its derivatives are primarily governed by the arrangement of their molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that dictates the molecule's electronic transitions, chemical reactivity, and kinetic stability. scirp.orgmdpi.com Both computational and experimental spectroscopic methods are employed to investigate these properties.

Theoretical approaches, predominantly using density functional theory (DFT) and time-dependent DFT (TD-DFT), have proven to be powerful tools for analyzing the electronic structure and predicting the absorption spectra of benzothiazole compounds. nih.govresearchgate.net These computational studies allow for the detailed examination of frontier molecular orbitals and the nature of electronic transitions. scirp.orgnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests greater stability and lower chemical reactivity, as more energy is required to excite an electron from the ground state. scirp.org For benzothiazole derivatives, this gap is significantly influenced by the nature and position of substituents on the benzothiazole core. mdpi.com

Computational studies on various benzothiazole derivatives have calculated HOMO-LUMO energy gaps in the range of approximately 2.83 eV to 4.73 eV. mdpi.comnih.govmdpi.com For instance, the introduction of an electron-withdrawing group like -NO2 can lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap (e.g., 2.83 eV). researchgate.net Conversely, other substituents can lead to a wider gap. mdpi.com A smaller energy gap facilitates intramolecular charge transfer (ICT), which is crucial for the molecule's potential applications in optoelectronics. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Benzothiazole Derivatives.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Benzothiazole (BTH) | B3LYP/6-31+G(d,p) | -0.2454 | -0.0577 | 0.1877 | scirp.org |

| 2-SCH3_BTH | B3LYP/6-31+G(d,p) | -0.2372 | -0.0531 | 0.1841 | scirp.org |

| 2-Vinyl-1,3-benzothiazole | DFT/6-311++G(d,p) | -6.34 | -1.64 | 4.70 | nbu.edu.sa |

| 1,3-Benzothiazole-2-carboxaldehyde | DFT/6-311++G(d,p) | -7.05 | -3.10 | 3.95 | nbu.edu.sa |

| Benzothiazole Derivative (Comp3 with -NO2) | B3LYP/6-31+G** | -6.18 | -3.35 | 2.83 | nih.govresearchgate.net |

| Benzothiazole Derivative (with -CF3) | B3LYP/6-311G(d,p) | -7.25 | -2.79 | 4.46 | mdpi.commdpi.com |

Electronic Absorption and Transitions

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within benzothiazole derivatives. The absorption of UV or visible light promotes electrons from occupied molecular orbitals to unoccupied ones. uzh.ch For these compounds, the observed absorption bands are typically due to π → π* and n → π* transitions. uzh.ch The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are usually more intense. uomustansiriyah.edu.iq

Experimental studies on some 2-arylbenzothiazole derivatives in methanol (B129727) show two main absorption peaks, one around 210 nm and a longer-wavelength band between 330-340 nm, which are attributed to these π → π* or n → π* transitions. researchgate.net The position and intensity of these absorption bands are highly dependent on the molecular structure, including the type of aromatic or heteroaromatic system linked to the benzothiazole core and the substitution pattern. researchgate.net

TD-DFT calculations complement these experimental findings by predicting the absorption wavelengths (λmax), oscillator strengths (f), and the specific orbitals involved in each transition. rmit.edu.vnacademie-sciences.fr Studies show that the primary electronic transitions in many benzothiazole derivatives involve the excitation from the HOMO to the LUMO. scirp.orgscirp.org For example, a TD-DFT study on a series of derivatives predicted absorption bands in the range of 264 nm to 277 nm, involving significant charge transfer. scirp.orgscirp.org

Table 2: Calculated and Experimental Electronic Transition Data for Selected Benzothiazole Derivatives.

| Compound | Solvent/Phase | λmax (nm) | Oscillator Strength (f) | Transition Assignment | Reference |

|---|---|---|---|---|---|

| Benzothiazole (BTH) | Gas Phase (Calc.) | 277.23 | 0.0008 | HOMO -> LUMO | scirp.org |

| 2-OH_BTH | Gas Phase (Calc.) | 274.60 | 0.0003 | HOMO -> LUMO | scirp.org |

| 2-Arylbenzothiazole (2e) | Methanol (Exp.) | ~330-340 | N/A | π → π* or n → π | |

| 2-Arylbenzothiazole (2k) | Methanol (Exp.) | ~330-340 | N/A | π → π or n → π* | |

| TTF–CH=CH–BTA | Chloroform (B151607) (Calc.) | 486.01 | 0.1708 | HOMO -> LUMO (98.4%) | academie-sciences.fr |

Fluorescence Spectroscopy

Many benzothiazole derivatives exhibit fluorescence, a property of significant interest for applications such as fluorescent probes and optoelectronic devices. bsu.by Upon absorption of light, the molecule reaches an excited state, and fluorescence is the emission of light as it returns to the ground state. The wavelength and quantum yield of this emission are sensitive to the molecular structure and the local environment. bsu.by

For instance, a series of 2-(4-substituted-phenyl)benzothiazoles, synthesized via Suzuki coupling, display fluorescence emissions in the 380 to 450 nm range when excited at 330 nm. researchgate.net The intensity of fluorescence varies with the specific substituent attached. researchgate.net In some specialized derivatives, phenomena such as excited-state intramolecular proton transfer (ESIPT) can lead to very large Stokes shifts (the difference between absorption and emission maxima), which is a desirable property for fluorescent probes. nih.govrsc.org For example, certain N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide derivatives show strong ESIPT emission in an aggregated state. rsc.org

Computational Chemistry and Theoretical Modeling of 1,3 Benzothiazole 6 Carbonyl Chloride

Density Functional Theory (DFT) Based Quantum Chemical Calculations

Density Functional Theory (DFT) has become a powerful and widely used tool in quantum chemistry for studying the properties of molecules. scirp.orgugm.ac.id It offers a favorable balance between computational cost and accuracy for determining the electronic structure, geometry, and spectroscopic properties of medium-sized organic compounds like 1,3-Benzothiazole-6-carbonyl chloride. nbu.edu.sanih.gov Calculations are typically performed using functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with various basis sets, for instance, 6-311++G(d,p), to achieve reliable results. nbu.edu.sanih.gov

The first step in the theoretical investigation of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. wayne.edu For this compound, geometry optimization is performed using DFT methods to find the minimum energy structure on the potential energy surface. mdpi.com This process calculates bond lengths, bond angles, and dihedral angles that correspond to the most stable state of the molecule. researchgate.net

Conformational analysis is particularly relevant for this compound due to the rotational freedom around the single bond connecting the carbonyl chloride group to the benzothiazole (B30560) ring. mdpi.com By systematically rotating this bond and calculating the energy at each step, a potential energy surface scan can be generated. nbu.edu.sa This analysis identifies the most stable conformer(s) and the energy barriers between them, which is crucial for understanding the molecule's flexibility and preferred spatial orientation. nbu.edu.sa For related benzothiazole derivatives, studies have identified distinct stable conformers, suggesting a similar possibility for this molecule. nbu.edu.samdpi.com

| Parameter | Expected Optimized Value (Based on Analogous Structures) |

|---|---|

| Benzothiazole C=N Bond Length | ~1.30 Å |

| Benzothiazole C-S Bond Length | ~1.74 Å |

| Benzothiazole C-N Bond Length | ~1.38 Å |

| Aromatic C-C Bond Length | ~1.38 - 1.42 Å |

| Carbonyl C=O Bond Length | ~1.21 Å |

| Carbonyl C-Cl Bond Length | ~1.79 Å |

| C-S-C Bond Angle | ~90° |

| C-N=C Bond Angle | ~110° - 115° |

Note: The values in the table are typical, approximate values derived from computational studies on structurally similar benzothiazole and carbonyl compounds and serve as expected reference points for this compound. mdpi.comacademie-sciences.fr

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.comirjweb.com DFT calculations provide the energies and spatial distributions of these orbitals for this compound. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. mdpi.com For benzothiazole derivatives, this gap is typically in the range of 4 to 5 eV. nbu.edu.samdpi.com Based on the structure of this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole ring system, while the LUMO is anticipated to be localized on the electron-deficient carbonyl chloride group and the fused ring system, facilitating charge transfer within the molecule. academie-sciences.frresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. scirp.orgnih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. acs.org |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. irjweb.com |

Theoretical vibrational spectra (Infrared and Raman) can be simulated from the harmonic vibrational frequencies calculated using DFT. nbu.edu.saresearchgate.net These calculations are performed on the optimized geometry of this compound. The resulting theoretical spectrum provides the frequencies and intensities of the fundamental vibrational modes. researchgate.net

Normal mode analysis allows for the assignment of each calculated frequency to a specific type of molecular motion, such as stretching, bending, or torsion of bonds. nbu.edu.sa This detailed assignment is invaluable for interpreting experimental IR and Raman spectra and confirming the molecular structure. researchgate.netresearchgate.net For this compound, characteristic vibrational frequencies are expected for the C=O stretch of the carbonyl chloride, the C=N and C-S stretches of the thiazole (B1198619) ring, and the various vibrations of the benzene (B151609) ring. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Carbonyl (C=O) Stretch | 1750 - 1800 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Thiazole C=N Stretch | 1500 - 1650 |

| C-Cl Stretch | 700 - 850 |

| Thiazole C-S Stretch | 600 - 750 |

Note: These are characteristic frequency ranges for the specified functional groups and provide a basis for spectral interpretation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.orgnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red and yellow regions indicate a negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. nih.gov Blue regions indicate a positive electrostatic potential, which is electron-poor and represents likely sites for nucleophilic attack. nih.govwalisongo.ac.id For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Localized on the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. These are the primary sites for electrophilic interaction. scirp.org

Positive Potential (Blue): Concentrated on the carbonyl carbon atom, which is bonded to two electronegative atoms (oxygen and chlorine), making it a highly electrophilic center and the most probable site for a nucleophilic attack. walisongo.ac.id The hydrogen atoms of the aromatic ring will also exhibit a positive potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized orbitals representing bonds, lone pairs, and core electrons. rsc.orgresearchgate.net This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net

NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net The strength of these interactions is measured by the second-order perturbation energy, E(2). researchgate.net For this compound, significant charge transfer interactions are expected from:

The lone pairs of the nitrogen and sulfur atoms (donors) to the antibonding π* orbitals of the aromatic ring and the carbonyl group (acceptors).

The π orbitals of the benzene ring (donors) to the π* orbital of the carbonyl group (acceptor).

Theoretical Prediction of Reactivity and Reaction Pathways

The collective data from DFT calculations allows for a comprehensive prediction of the reactivity of this compound. scirp.org

NBO Analysis: NBO data reveals the electronic stabilization and the inherent charge distribution that primes the carbonyl chloride group for reaction. researchgate.net

Based on these computational insights, the most probable reaction pathway for this compound involves nucleophilic acyl substitution at the carbonyl carbon. mdpi.comnih.gov This is the characteristic reaction of acyl chlorides, where the chlorine atom is displaced by a nucleophile (e.g., an alcohol, amine, or water). mdpi.comru.nl DFT can be further employed to model the entire reaction pathway, including the calculation of transition state structures and activation energies, providing a detailed mechanistic understanding of its reactions. nih.govacs.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide profound insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

Conformational Landscapes:

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. The benzothiazole core is a relatively rigid bicyclic system, but the carbonyl chloride group at the 6-position introduces a degree of rotational freedom.

A conformational analysis of benzothiazole derivatives is often performed by systematically rotating the dihedral angle between the benzothiazole ring and a substituent group. mdpi.com For this compound, the key dihedral angle would be between the plane of the benzothiazole ring and the carbonyl chloride group. By calculating the potential energy at each rotational step, a potential energy surface can be generated, identifying low-energy, stable conformers and the energy barriers between them. Studies on similar substituted benzothiazoles have shown that multiple stable conformers can exist, with energy barriers that are surmountable at room temperature. mdpi.com

MD simulations build upon this by simulating the molecule's dynamic behavior in a given environment. The simulation tracks the trajectories of all atoms over a period, revealing which conformations are most frequently visited and the timescales of transitions between them. This provides a dynamic view of the molecule's flexibility, which is crucial for understanding its chemical reactivity and ability to bind to target sites.

Interactive Table 1: Hypothetical Conformational Analysis Data for this compound

This table illustrates the type of data that would be generated from a conformational analysis, showing key dihedral angles and their corresponding relative energies.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 0 | 1.5 | 10 |

| 30 | 0.5 | 30 |

| 60 | 0.0 | 45 |

| 90 | 0.8 | 15 |

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with its surroundings. By placing the molecule in a simulation box with solvent molecules (e.g., water) or within the active site of a protein, the specific non-covalent interactions that govern its behavior can be identified and analyzed. These interactions include:

Hydrogen Bonds: Although the carbonyl chloride group is not a traditional hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor.

Electrostatic Interactions: The polar nature of the carbonyl chloride group and the heteroatoms in the benzothiazole ring will lead to significant electrostatic interactions.

In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site and identify the key amino acid residues involved in the interaction. nih.gov For instance, studies on other benzothiazole derivatives have used MD simulations to confirm the stability of their binding to enzyme targets. biointerfaceresearch.com

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (Focus on structural parameters derived from computational studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity (e.g., as enzyme inhibitors or antimicrobial agents) based on calculated structural parameters.

The process begins with a dataset of benzothiazole derivatives for which the biological activity has been experimentally measured. Then, a wide range of molecular descriptors, which are numerical representations of the molecule's properties, are calculated using computational chemistry methods. These descriptors can be categorized as:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include atomic net charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). doaj.orgresearchgate.net The HOMO-LUMO energy gap is often correlated with molecular reactivity. mdpi.com

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: The partition coefficient (log P) is a common descriptor for hydrophobicity and is crucial for predicting how a molecule will behave in biological systems. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule's connectivity.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that correlates a selection of these descriptors with the observed biological activity. doaj.orgresearchgate.net A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds.

For example, a QSAR study on antimalarial benzothiazole derivatives found a strong correlation between activity and electronic descriptors such as atomic charges on specific atoms of the benzothiazole ring and the HOMO/LUMO energies. doaj.orgresearchgate.net This indicates that the electronic properties of the benzothiazole scaffold are critical for its antimalarial action.

Interactive Table 2: Key Computational Descriptors Used in QSAR Modeling of Benzothiazole Derivatives

This table provides examples of structural parameters derived from computational studies that are commonly used in QSAR models for benzothiazole derivatives. doaj.orgresearchgate.netnih.gov

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and binding interactions. |

| Hydrophobic | Log P | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects membrane permeability and transport. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Can influence how well the molecule fits into a binding site. |

By focusing on such computational parameters, QSAR models provide valuable insights into the molecular features that are essential for the biological activity of this compound derivatives, thereby accelerating the process of drug discovery and development.

Strategic Applications in Contemporary Chemical Synthesis and Advanced Materials Science

A Pivotal Intermediate in Targeted Organic Transformations

The reactivity of the acyl chloride functional group makes 1,3-Benzothiazole-6-carbonyl chloride a highly valuable precursor for a variety of organic transformations. Its primary role is in the formation of amide and ester linkages, which are fundamental connections in a vast array of organic molecules.

The most common method for the synthesis of benzothiazole (B30560) derivatives involves the condensation reaction of 2-aminobenzenethiol with carboxylic acids or their derivatives, such as acyl chlorides. mdpi.commdpi.com This highlights the foundational role of acyl chlorides like this compound in building the benzothiazole scaffold itself or in further functionalizing it. For instance, novel dibenzothiazole derivatives have been synthesized where a related compound, 2-(4′-nitrophenyl)-benzothiazole-6-carbonyl chloride, was prepared by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂). mdpi.commdpi.com This demonstrates the conversion of a carboxylic acid to the more reactive carbonyl chloride to facilitate subsequent reactions.

The synthesis of various amide and ester derivatives is a primary application. For example, benzothiazole amide derivatives have been synthesized through the nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds, which would first be converted to their corresponding acyl chlorides. caltech.edu Similarly, the reaction of this compound with various amines or alcohols would readily yield the corresponding amides and esters, incorporating the benzothiazole moiety into a larger molecular framework. The synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide from benzothiazole-6-carboxylic acid (which would be activated to the carbonyl chloride in situ or in a separate step) has been reported. scientificlabs.co.uksigmaaldrich.com

These transformations are crucial for the development of new compounds with potential biological activities, as the benzothiazole nucleus is a common feature in many pharmacologically active molecules. ijper.orgpharmacyjournal.in The ability to easily introduce a variety of substituents via amide or ester bond formation allows for the systematic exploration of structure-activity relationships.

Exploration in Functional Materials Chemistry

The unique electronic and photophysical properties of the benzothiazole ring system make it an attractive component for advanced functional materials. mdpi.com this compound serves as a key starting material for introducing this valuable moiety into larger systems designed for specific applications in materials science.

Organic Electronic Materials Precursors

Benzothiazole derivatives are increasingly being investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govresearchgate.netacs.org The electron-withdrawing nature of the benzothiazole unit can be harnessed to tune the electronic properties of organic materials.

By reacting this compound with appropriate electron-donating molecules, donor-acceptor (D-A) type structures can be synthesized. These D-A compounds are of great interest for applications in OLEDs, where they can function as emitters or charge-transporting materials. derpharmachemica.combldpharm.comnih.gov The benzothiazole moiety can act as an efficient electron acceptor, and by modifying the donor part of the molecule, the emission color and efficiency of the resulting OLED can be fine-tuned.

Furthermore, benzothiazole derivatives are being explored as organic semiconductors for organic thin-film transistors (OTFTs). researchgate.net The ability to create a diverse library of compounds from this compound allows for the systematic investigation of how molecular structure affects charge carrier mobility and other key semiconductor parameters.

Polymerizable Monomers

The incorporation of the benzothiazole unit into polymer backbones can impart desirable thermal, mechanical, and electronic properties to the resulting materials. This compound can be utilized as a monomer or a precursor to a monomer for the synthesis of various polymers, such as polyamides and polyesters.

For instance, by reacting a difunctional derivative of benzothiazole containing two carbonyl chloride groups with diamines, aromatic polyamides can be synthesized. researchgate.netresearchgate.net These polymers, often referred to as aramids, are known for their high thermal stability and mechanical strength. The inclusion of the benzothiazole ring can further enhance these properties and introduce new functionalities. The synthesis of poly(benzothiazoles) can be achieved through the direct polycondensation of dicarboxylic acids with diamino-benzenedithiol dihydrochloride, a process where the dicarboxylic acid could be conceptually replaced by a diacid chloride for milder reaction conditions. researchgate.net

Similarly, reaction with diols would lead to the formation of polyesters. researchgate.netmdpi.com These benzothiazole-containing polymers could find applications in high-performance plastics, fibers, and films. The synthesis of polyesters is often achieved through the polycondensation of dicarboxylic acids or their more reactive diacid chloride derivatives with diols. researchgate.net

Interactive Table: Polymer Synthesis from Benzothiazole Derivatives

| Polymer Type | Monomer 1 (from Benzothiazole) | Monomer 2 | Resulting Polymer Property |

| Polyamide | Benzothiazole-dicarbonyl chloride | Aromatic Diamine | High thermal stability, mechanical strength |

| Polyester | Benzothiazole-dicarbonyl chloride | Diol | Enhanced thermal and chemical stability |

Dye and Pigment Precursors

The benzothiazole moiety is a known chromophore and is found in the structure of various dyes and pigments. thieme-connect.de The extended π-conjugated system of the benzothiazole ring allows for the absorption and emission of light in the visible region of the electromagnetic spectrum.

This compound can serve as a starting point for the synthesis of a variety of dyes. For example, it can be converted into an amino derivative which can then be diazotized and coupled with other aromatic compounds to form azo dyes. nih.govambeed.comwikipedia.org Azo dyes containing the benzothiazole unit are known for their brilliant colors and good fastness properties. The specific color of the dye can be tuned by changing the coupling partner and the substituents on the benzothiazole ring.

Investigation of Catalytic Roles or Influence

While the primary role of this compound and its derivatives is as a synthetic intermediate, there is growing interest in the catalytic applications of heterocyclic compounds. The nitrogen and sulfur atoms in the benzothiazole ring can potentially act as coordination sites for metal ions, suggesting that benzothiazole-containing compounds could serve as ligands in catalysis.

For example, benzothiazole-based covalent organic frameworks (COFs) have been shown to have photocatalytic activity for CO₂ conversion. pharmacyjournal.in While this does not directly involve this compound as the catalyst itself, it demonstrates the potential of the benzothiazole scaffold in catalytic systems. The development of catalysts where a benzothiazole derivative acts as a ligand is an active area of research. For instance, polystyrene polymer catalysts grafted with iodine acetate (B1210297) have been used to promote the condensation of 2-aminobenzenethiol and benzaldehyde (B42025) to synthesize benzothiazole compounds. mdpi.comnih.gov This highlights the use of polymer-supported catalysts in benzothiazole synthesis, a field where derivatives of this compound could potentially be employed to create novel catalytic materials.

Further research is needed to fully explore the catalytic potential of this compound and its derivatives, either as organocatalysts or as ligands for metal-based catalysts.

Q & A

Q. What are the established synthetic routes for 1,3-Benzothiazole-6-carbonyl chloride?

- Methodological Answer: The most common method involves reacting 1,3-Benzothiazole-6-carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Catalytic dimethylformamide (DMF, 0.1–0.5 eq) is often added to accelerate the reaction. The mixture is typically refluxed in an inert atmosphere (N₂/Ar) for 4–12 hours, followed by vacuum distillation to remove excess reagents . Alternative routes may employ phosphorus pentachloride (PCl₅), though this is less common due to handling challenges.

Q. How can the purity and structural integrity of this compound be assessed?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR Spectroscopy : The carbonyl chloride group exhibits a characteristic ¹³C signal at ~170 ppm. Aromatic protons in the benzothiazole ring appear as distinct multiplets in the 7.5–8.5 ppm range .

- FT-IR Spectroscopy : Stretching vibrations for C=O (1775–1820 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm functional groups.

- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., carboxylic acid).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Conduct reactions in a fume hood with acid-resistant gloves and goggles.

- Avoid moisture to prevent hydrolysis (liberates HCl gas). Store under anhydrous conditions with molecular sieves.

- In case of skin contact, rinse immediately with water and 5% sodium bicarbonate solution .

Q. What are typical reactions of this compound in organic synthesis?

- Methodological Answer:

- Amidation : Reacts with primary/secondary amines (e.g., ethylamine) to form benzothiazole-6-carboxamides. Use a base (e.g., triethylamine) to neutralize HCl .

- Esterification : Forms esters with alcohols (e.g., methanol) under mild conditions.

- Friedel-Crafts Acylation : Activates aromatic rings in the presence of Lewis acids (AlCl₃) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis from the carboxylic acid precursor?

- Methodological Answer:

- Kinetic Control : Use a 1:3 molar ratio of acid to SOCl₂ and monitor reaction progress via TLC. Optimal reflux time varies (2–24 hours), requiring trial under specific conditions .

- Catalytic DMF : Reduces reaction time by forming an acyl imidazolium intermediate.

- Byproduct Mitigation : Remove residual HCl by bubbling N₂ through the reaction mixture.

Q. How do contradictory spectroscopic data for derivatives arise, and how can they be resolved?

- Methodological Answer: Contradictions often stem from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Tautomerism : Benzothiazole derivatives may exhibit ring-opening/tautomeric forms.

Resolution Strategies : - Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) and compare with computational predictions (DFT).

- Confirm absolute configuration via X-ray crystallography (SHELX refinement) .

Q. What strategies mitigate hydrolysis during storage or aqueous workup?

- Methodological Answer:

- Storage : Use Schlenk flasks with molecular sieves and store at –20°C under N₂.

- Workup : Quench reactions with dry ice/ethanol to minimize water exposure. For aqueous steps, add cold sodium bicarbonate slowly to control HCl release .

Q. How can computational methods predict reactivity in novel reactions (e.g., with Grignard reagents)?

- Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic attack at the carbonyl carbon. Software like Gaussian or ORCA can predict regioselectivity.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Validate predictions with small-scale trials and LC-MS monitoring .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

- Methodological Answer: Variations may arise from:

- Polymorphism : Crystallize derivatives from different solvents (e.g., ethanol vs. hexane).

- Impurities : Recrystallize samples 2–3 times and analyze via DSC for phase transitions.

- Instrument Calibration : Cross-check with standard reference materials (e.g., NIST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。